4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide
Description
4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide is a halogenated benzamide derivative characterized by an iodine substituent at the para position of the benzoyl group and a tetrahydro-2H-pyran-4-yl (THP) moiety as the amine substituent. This compound is of interest in medicinal chemistry due to its structural versatility, enabling applications in radioiodination studies, enzyme inhibition, and receptor modulation . Its iodine atom facilitates halogen bonding and radioisotope labeling, while the THP group contributes to improved solubility and pharmacokinetic properties compared to simpler benzamide derivatives .
Properties
IUPAC Name |
4-iodo-N-(oxan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c13-10-3-1-9(2-4-10)12(15)14-11-5-7-16-8-6-11/h1-4,11H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPYBJFKUUGROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves the iodination of a benzamide precursor followed by the introduction of the tetrahydro-2H-pyran moiety. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the benzamide ring. The tetrahydro-2H-pyran ring can be introduced through a cyclization reaction involving a suitable diol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine substituent facilitates palladium-catalyzed coupling reactions, enabling carbon-carbon bond formation.
Suzuki-Miyaura Cross-Coupling
Conditions :
-
Catalyst: Pd(PPh₃)₄ (0.9 mol%)
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Base: K₂CO₃ (4.0 equiv)
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Solvent: DMF/H₂O (4:1 ratio)
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Temperature: 120°C (microwave irradiation)
Outcome : -
Coupling with arylboronic acids (e.g., 6-chloro-5-methylpyridin-3-ylboronic acid) yields biaryl derivatives.
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Example product: 2-Chloro-3-methyl-5-(4-(trifluoromethoxy)phenyl)pyridine ([M+H]⁺: m/z 288.0) with >97% purity .
| Reaction Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Boronic Acid | 1.3 equiv |
| Solvent System | DMF/H₂O |
| Yield (Typical) | 64% (similar aryl iodides) |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the iodobenzene ring (activated by the amide group) allows nucleophilic displacement.
Amide-Directed Substitution
Conditions :
-
Nucleophile: Amines or alkoxides
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Solvent: DMF or THF
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Temperature: 80–100°C
Outcome : -
Substitution of iodine with nucleophiles (e.g., morpholine, piperidine) to form N-aryl amides.
Hydrolysis and Rearrangement
The benzamide moiety undergoes hydrolysis under basic or acidic conditions.
Base-Catalyzed Hydrolysis
Conditions :
-
NaOH (2M) or HCl (1M)
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Solvent: EtOH/H₂O (1:1)
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Temperature: Reflux (80°C)
Outcome : -
Cleavage of the amide bond to yield 4-iodobenzoic acid and tetrahydropyran-4-amine .
| Parameter | Acidic Conditions | Basic Conditions |
|---|---|---|
| Primary Product | 4-Iodobenzoic Acid | Tetrahydropyran-4-amine |
| Byproduct | NH₃ (trapped) | H₂O |
Functionalization of the Tetrahydropyran Ring
The tetrahydro-2H-pyran-4-yl group participates in alkylation or oxidation reactions.
Oxidation to Pyranone
Conditions :
-
Oxidizing Agent: KMnO₄ or CrO₃
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Solvent: Acetic acid
-
Temperature: 50–60°C
Outcome : -
Conversion of the tetrahydropyran ring to a γ-pyranone derivative.
Radical Reactions
The C–I bond undergoes homolytic cleavage under UV light or radical initiators.
Iodine Abstraction
Conditions :
-
Initiator: AIBN (azobisisobutyronitrile)
-
Solvent: Benzene or toluene
-
Temperature: 70°C
Outcome : -
Formation of aryl radicals, which dimerize or react with trapping agents (e.g., TEMPO).
Metal-Halogen Exchange
The iodine atom participates in lithium-halogen exchange for further functionalization.
Conditions :
Scientific Research Applications
Medicinal Chemistry
4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Study: Anti-Cancer Activity
In a study investigating the anti-cancer properties of similar compounds, derivatives of benzamide were shown to inhibit cell proliferation in various cancer cell lines. The introduction of the tetrahydro-2H-pyran moiety was found to enhance selectivity and potency against specific cancer types, suggesting that this compound could be further explored for similar effects .
Biological Research
The compound's unique structure makes it suitable for use in biological assays to study enzyme inhibition and receptor binding.
Case Study: Enzyme Inhibition
Research has demonstrated that benzamide derivatives can act as inhibitors for specific kinases involved in cancer progression. The iodo substituent may enhance binding affinity, allowing for more effective inhibition compared to non-halogenated analogs .
Materials Science
The compound's properties make it a candidate for developing advanced materials with specific characteristics, such as thermal stability and electrical conductivity.
Application Example: Polymer Development
In polymer chemistry, benzamide derivatives have been incorporated into polymer matrices to improve thermal properties. The introduction of halogen atoms like iodine can enhance thermal stability and mechanical strength, making these materials suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the benzamide and tetrahydro-2H-pyran moieties can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Key Observations :
- The THP substituent in the target compound introduces a cyclic ether group, enhancing water solubility compared to lipophilic analogs like 4-Iodo-N-(2-phenylethyl)benzamide .
- Piperidine- or pyridine-containing analogs (e.g., INPBA) exhibit stronger coordination with metal ions, making them suitable for metallodrug design .
Radioiodination Techniques
Radioiodination of benzamide derivatives often employs chloramine-T as an oxidizing agent and sodium metabisulfite to terminate reactions (e.g., [¹²⁵I]NaI labeling in ). However, the THP group in the target compound may reduce steric hindrance during iodination compared to bulkier substituents like biphenyl groups in ABT-737/ABT-199 ().
Enzyme and Receptor Targeting
- Androgen Receptor Antagonism : Structural analogs such as AR05 () demonstrate that the THP group enhances binding to hydrophobic pockets in nuclear receptors.
- CDK9 Inhibition : Benzamide derivatives like ABT-737/ABT-199 () show that iodine and THP substituents can modulate kinase inhibition through steric and electronic effects.
Halogen Bonding in Coordination Chemistry
The iodine atom in this compound participates in halogen bonding, similar to INPBA (). However, the THP group’s oxygen atom may compete with iodine in forming hydrogen bonds, altering coordination behavior compared to pyridine-containing analogs .
Biological Activity
4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
The synthesis of this compound generally involves the iodination of benzamide derivatives followed by the introduction of the tetrahydro-2H-pyran-4-yl moiety. Common reagents include strong bases and solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution reactions. The chemical structure can be represented as follows:
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of iodine in the compound enhances its binding affinity, potentially influencing cellular signaling pathways.
Potential Targets:
- Enzymes : It may inhibit specific kinases or proteases involved in cancer progression.
- Receptors : The compound could interact with G-protein coupled receptors (GPCRs), impacting various physiological processes.
Biological Activity
Recent studies have highlighted the compound's potential in several biological applications:
- Anticancer Activity : Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have shown significant inhibition of cell proliferation, suggesting its role as a potential anticancer agent.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, demonstrating effectiveness against several bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : Initial findings suggest that it may reduce inflammation markers in vitro, indicating a potential therapeutic use in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant inhibition of cancer cell lines | , |
| Antimicrobial | Effective against Gram-positive bacteria | , |
| Anti-inflammatory | Reduction in cytokine levels | , |
Case Study: Anticancer Efficacy
In a study focusing on the inhibition of polo-like kinase 1 (Plk1), a crucial target in cancer therapy, compounds similar to this compound were assessed for their inhibitory activity. Results indicated that certain derivatives exhibited IC50 values below 0.01 µM against Plk1, showcasing their potential as effective anticancer agents .
Research on Antimicrobial Activity
A recent investigation into the antimicrobial properties revealed that this compound displayed considerable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
